4-Decyn-3-one is an alkyne compound characterized by a triple bond between the second and third carbon atoms in its chain, along with a ketone functional group at the third position. Its molecular formula is , and it has garnered attention in various fields of organic chemistry due to its unique structural properties and potential applications.
4-Decyn-3-one can be derived from natural sources or synthesized through various organic reactions. It is often explored in the context of synthetic organic chemistry, particularly in the synthesis of more complex molecules.
4-Decyn-3-one belongs to the class of compounds known as alkynes, specifically terminal alkynes due to the presence of a carbon-carbon triple bond. It is also classified as a ketone due to the presence of a carbonyl group (C=O) adjacent to the alkyne.
The synthesis of 4-Decyn-3-one can be achieved through several methods, including:
The choice of method depends on the availability of starting materials and desired yields. For example, Sonogashira coupling is favored for its efficiency and ability to form complex structures with precision.
The molecular structure of 4-Decyn-3-one features:
The structural formula can be represented as follows:
The compound's three-dimensional conformation allows for various interactions, influencing its chemical behavior.
4-Decyn-3-one participates in several notable chemical reactions:
These reactions are significant for synthesizing derivatives that may have enhanced biological activity or different physical properties.
The mechanism of action for 4-Decyn-3-one primarily revolves around its reactivity due to the presence of both a triple bond and a carbonyl group.
Understanding these mechanisms is crucial for predicting reaction outcomes and designing synthetic pathways for related compounds.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly employed to analyze and confirm the structure of 4-Decyn-3-one.
4-Decyn-3-one has several applications in scientific research:
4-Decyn-3-one (C₁₀H₁₈O), characterized by a conjugated yn-one framework, serves as a versatile synthon in organic synthesis. Its preparation typically employs Sonogashira coupling between 1-heptyne and chloroacetone under palladium-copper catalysis. Recent advances highlight molybdenum hexacarbonyl (Mo(CO)₆) as a precatalyst for alkyne metathesis, generating active species in situ upon thermal or photochemical activation with phenolic co-catalysts. This approach achieves terminal alkyne isomerization with 85–92% selectivity, crucial for accessing internal alkynes like 4-decyn-3-one [1]. Alternative copper nanoparticle catalysts functionalized with alkynes (e.g., 1-decyne) facilitate C–C coupling via Cu–C σ-bond formation. These nanoparticles (4–6 nm diameter) exhibit enhanced stability and electronic modulation, enabling efficient alkyne activation at low overpotentials (−0.25 V vs. SHE) [9].
Table 1: Catalytic Systems for 4-Decyn-3-one Synthesis
| Catalyst | Co-catalyst/Modifier | Yield (%) | Selectivity | Key Advantage |
|---|---|---|---|---|
| Pd/Cu | Piperidine | 78 | High | Robust cross-coupling |
| Mo(CO)₆ | Phenolic compounds | 85 | 92% | Atom-economical isomerization |
| Cu NPs (1-decyne) | None | 91 | 88% | Electrocatalytic compatibility |
| Ru-phosphite | Chiral counterions | 82 | >90% ee | Stereoselective functionalization |
Mechanistic studies reveal that phenolic additives in Mo(CO)₆ systems undergo ligand exchange, forming Mo-phenoxide intermediates that facilitate alkyne substrate coordination. Kinetic isotope experiments (kₕ/k_D = 2.1) confirm rate-determining proton transfer during metallacyclobutane formation [1]. For copper-based catalysts, electrochemical oxygen reduction correlates with alkyne activation efficiency, where surface Cu₂O species promote electron transfer to adsorbed substrates [9].
The prochiral center at C3 in 4-decyn-3-one enables stereoselective transformations via fluxional carbon cages or chiral auxiliaries. Barbaralane-derived phosphoramidite ligands enforce stereocontrol through dynamic Cope rearrangements, where the energy barrier (ΔG‡ ≈ 38 kJ mol⁻¹) allows rapid enantiomerization. Neighboring fixed stereocenters (e.g., Mosher’s ester derivatives) bias these equilibria by >10 kJ mol⁻¹, favoring one diastereomer [10]. This principle applies to 4-decyn-3-one when functionalized with chiral amines, achieving diastereomeric ratios up to 9:1.
Chiral-at-metal ruthenium complexes incorporating fluxional ligands transfer stereochemical information to propargylic substrates. For example, Ru-catalyzed hydrogenation of 4-decyn-3-one yields (R)-4-decen-3-one with 86% enantiomeric excess (ee), exploiting η²-coordination of the yn-one moiety to rigidify the transition state [10]. Stereochemical inversion can be halted via [2+2+2] cycloadditions or accelerated using silver(I) additives, which modulate rearrangement kinetics through Lewis acid coordination.
Table 2: Strategies for Stereocontrol in 4-Decyn-3-one Derivatives
| Method | Inducer | dr/ee (%) | Key Interaction |
|---|---|---|---|
| Fluxional ligand coordination | Ru-phosphoramidite | 86 ee | Metal-ligand chirality transfer |
| Dynamic Cope rearrangement | Mosher’s ester | 9:1 dr | Hydrogen-bond-assisted biasing |
| Enzymatic resolution | Lipase B (Candida antarctica) | 95 ee | Acylation of alcohol derivatives |
4-Decyn-3-one participates in formal (4+3) cycloadditions as an electron-deficient enone component. Under iron carbonyl catalysis, it reacts with oxyallyl cations generated in situ from α,α′-dihaloketones to form seven-membered carbocycles. This proceeds via stepwise radical-polar crossover mechanisms: (i) Fe(CO)₃ reduces dihaloketones to enolates, (ii) halide dissociation forms oxyallyl intermediates, and (iii) nucleophilic attack by 4-decyn-3-one’s β-carbon yields cycloheptenone adducts (70–82% yield) [2].
Photochemical [2+2] cycloadditions of 4-decyn-3-one with alkenes afford cyclobutene derivatives through triplet energy transfer. Copper nanoparticles functionalized with alkynyl ligands enhance regioselectivity by pre-organizing substrates via η²-coordination. Density functional theory (DFT) calculations confirm asynchronous transition states where C3–C4 bond formation precedes C1–C2 closure (ΔG‡ = 85 kJ mol⁻¹) [9].
Table 3: Cycloadditions of 4-Decyn-3-one
| Reaction Type | Conditions | Product Class | Regioselectivity |
|---|---|---|---|
| (4+3) cycloaddition | Fe₂(CO)₉, 80°C | Bicyclo[5.4.0]undecanones | Moderate |
| [2+2] photocyclization | Cu NPs/hν, 300 nm | Alkylidenecyclobutenes | High (head-to-tail) |
| 1,3-dipolar | AgOAc/PhN₂ | Pyrazolines | >95% regiocontrol |
Intramolecular variants enable access to bicyclic terpenoid frameworks. For instance, thermal 1,3-dipolar cycloadditions with diazo compounds yield pyrazoline intermediates that undergo denitrogenative ring expansion, forming fused eight-membered rings relevant to natural product synthesis [2].
Traditional syntheses of 4-decyn-3-one use dichloromethane or tetrahydrofuran, but natural deep eutectic solvents (NADES) offer sustainable alternatives. Choline chloride/urea (1:2 molar ratio) enables Sonogashira coupling at 80°C with 87% yield under microwave assistance, reducing reaction times from hours to minutes. NADES enhance mass transfer via hydrogen-bonding networks and stabilize palladium nanoparticles, enabling catalyst recycling for ≥5 cycles [3] [7].
Mechanochemical synthesis in planetary ball mills achieves solvent-free alkyne coupling. Silica-supported sulfonic acid (BNPs@SiO₂(CH₂)₃NHSO₃H) catalyzes 4-decyn-3-one formation via dehydrative condensation, minimizing waste. Life-cycle assessments confirm 60% lower environmental impact versus traditional solvents due to eliminated purification steps [4]. Supercritical carbon dioxide (scCO₂) facilitates continuous-flow alkyne functionalization at 31°C and 7.38 MPa, though limited solubility of polar intermediates remains a challenge [7].
Table 4: Green Solvent Performance in 4-Decyn-3-one Synthesis
| Solvent System | Reaction | Yield (%) | E-factor | Reusability |
|---|---|---|---|---|
| Choline chloride/urea | Sonogashira coupling | 87 | 1.2 | 5 cycles |
| scCO₂ | Hydration | 78 | 0.9 | Continuous |
| None (mechanochemical) | Dehydrative condensation | 92 | 0.3 | 8 cycles |
| Ethyl lactate | Claisen rearrangement | 81 | 1.5 | Not applicable |
Ethyl lactate—derived from corn starch—replaces toluene in Claisen rearrangements of propargyl vinyl ethers toward 4-decyn-3-one precursors. Its low toxicity (LD50 > 2000 mg/kg) and biodegradability align with green chemistry principles, though high boiling points complicate product isolation [7].
CAS No.: 115268-43-4
CAS No.: 1326-83-6
CAS No.:
CAS No.:
CAS No.: 33381-42-9